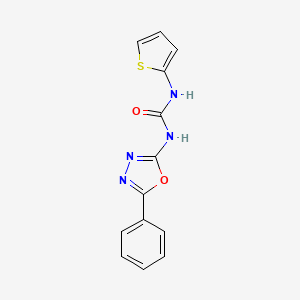

1-(5-Phenyl-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea

Description

Properties

IUPAC Name |

1-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-thiophen-2-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O2S/c18-12(14-10-7-4-8-20-10)15-13-17-16-11(19-13)9-5-2-1-3-6-9/h1-8H,(H2,14,15,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTXLDMMOTVFBRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)NC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(5-Phenyl-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea typically involves the following steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions.

Attachment of the Phenyl Group: The phenyl group is introduced via a nucleophilic aromatic substitution reaction.

Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions involving sulfur-containing reagents.

Urea Linkage Formation: The final step involves the reaction of the oxadiazole and thiophene intermediates with an isocyanate to form the urea linkage.

Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-(5-Phenyl-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. A study demonstrated that 1-(5-Phenyl-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea showed promising in vitro activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacteria Tested | Activity (Zone of Inhibition) | Reference |

|---|---|---|---|

| A | S. aureus | 16 mm | |

| B | E. coli | 14 mm | |

| C | B. subtilis | 15 mm |

Anticancer Properties

The compound has also been evaluated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of cell proliferation and the induction of cell cycle arrest.

Case Study:

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of oxadiazole derivatives, including this compound. The results indicated that these compounds exhibited potent cytotoxicity against human breast cancer cells (MCF7), with IC50 values lower than those of standard chemotherapeutics such as doxorubicin .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have also been investigated. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.

Research Findings:

A study demonstrated that treatment with this compound reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages .

Mechanism of Action

The mechanism of action of 1-(5-Phenyl-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to DNA or proteins. The exact mechanism depends on the specific application and the biological context.

Comparison with Similar Compounds

Table 2: Physical and Spectral Data

Key Observations :

Biological Activity

1-(5-Phenyl-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological activity, mechanisms of action, and potential applications in drug development.

Synthesis

The synthesis of this compound typically involves the formation of the oxadiazole and thiophene rings followed by urea linkage. The general synthetic route includes:

- Formation of the Oxadiazole Ring : This can be achieved through the condensation of phenyl hydrazine with carboxylic acids or acid chlorides.

- Synthesis of Thiophene Derivative : Thiophene can be synthesized using methods such as cyclization reactions involving appropriate precursors.

- Urea Formation : The final step involves coupling the oxadiazole and thiophene derivatives through urea formation.

Anticancer Activity

Research has demonstrated that derivatives of oxadiazole and thiophene exhibit significant anticancer properties. For instance, compounds similar to this compound have shown potent antiproliferative effects against various cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer) .

A study indicated that modifications in substituents at specific positions on the oxadiazole ring significantly impacted anticancer activity, suggesting structure–activity relationships (SARs) that can guide further drug development .

Antimicrobial Properties

In addition to anticancer effects, compounds containing oxadiazole and thiophene moieties have been evaluated for antimicrobial activity. The presence of these functional groups enhances their efficacy against bacterial strains, making them potential candidates for treating infections .

The mechanisms underlying the biological activities of this compound involve several pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.

- Induction of Apoptosis : Certain derivatives have been shown to induce programmed cell death in cancer cells through various signaling pathways.

- Interaction with Cellular Targets : The oxadiazole ring facilitates interactions with cellular targets via hydrogen bonding and π–π stacking, enhancing binding affinity .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent activity against multiple cancer cell lines. For example:

These results indicate a promising therapeutic index for further development.

Animal Models

Preclinical studies using animal models have shown that compounds with similar structures can inhibit tumor growth effectively. For instance, a study reported a significant reduction in tumor size in S180 homograft models when treated with related compounds .

Q & A

Q. Key Considerations :

- Optimize reaction time and temperature (e.g., reflux conditions).

- Monitor reaction progress via TLC or HPLC to ensure complete conversion.

How can spectroscopic and crystallographic methods be employed to characterize this compound?

Basic Research Question

Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the urea linkage and aromatic substituents. For example, the oxadiazole proton signals typically appear downfield (δ 8.5–9.5 ppm) due to electron-withdrawing effects .

X-ray Crystallography : Single-crystal X-ray diffraction resolves the planar oxadiazole and thiophene rings, with bond lengths (e.g., C–N in urea: ~1.35 Å) validating resonance stabilization .

Advanced Tip : Pair computational geometry optimization (DFT) with experimental data to resolve ambiguities in tautomeric forms .

What experimental designs are suitable for evaluating its biological activity?

Advanced Research Question

Adopt a randomized block design for in vitro assays (e.g., anticancer activity). For example:

- Split-plot design : Test multiple concentrations (main plot) across cell lines (subplot) with replicates to account for variability .

- Dose-response assays : Use IC determination via MTT or SRB assays, referencing oxadiazole derivatives with known anticancer profiles .

Data Interpretation : Apply ANOVA to compare efficacy across groups and identify synergistic effects with standard chemotherapeutics.

How can structural modifications enhance its bioactivity?

Advanced Research Question

Structure-Activity Relationship (SAR) Strategies :

- Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) on the phenyl ring to enhance electrophilic interactions with biological targets .

- Replace thiophene with substituted thiazole to modulate lipophilicity and metabolic stability, as demonstrated in analogous urea-thiazole hybrids .

Methodology : Synthesize derivatives via parallel combinatorial chemistry and screen using high-throughput assays.

What computational approaches predict its pharmacokinetic properties?

Advanced Research Question

In Silico Modeling :

- ADMET Prediction : Use tools like SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions. For example, oxadiazole derivatives often exhibit moderate bioavailability due to high polar surface area .

- Molecular Docking : Simulate binding to target proteins (e.g., EGFR or tubulin) using AutoDock Vina. Prioritize conformations with hydrogen bonds to the urea moiety and oxadiazole ring .

Validation : Correlate docking scores with experimental IC values from enzymatic assays.

How should researchers address stability and storage challenges?

Basic Research Question

Stability Testing :

- Conduct accelerated degradation studies under varying pH (1–13), temperature (4–60°C), and light exposure. Monitor decomposition via HPLC .

- Storage Recommendations : Store in amber vials at –20°C under inert atmosphere to prevent oxidation of the thiophene moiety .

What safety protocols are critical during handling?

Basic Research Question

PPE Requirements :

- Use NIOSH-approved respirators and nitrile gloves during synthesis to avoid dermal exposure .

- Emergency Procedures : In case of inhalation, administer oxygen and seek medical evaluation for potential respiratory irritation .

How can contradictions in biological data be resolved?

Advanced Research Question

Case Study : If in vitro cytotoxicity conflicts with in vivo results:

- Re-evaluate assay conditions (e.g., serum protein binding in cell media).

- Perform pharmacokinetic profiling to assess bioavailability and metabolite interference .

- Validate findings using orthogonal methods (e.g., apoptosis markers via flow cytometry alongside MTT data) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.